4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one
Overview
Description
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one is an organic compound with the molecular formula C10H14O It is a derivative of naphthalene, characterized by a partially hydrogenated naphthalene ring system with a ketone functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. For example, the compound can be synthesized from 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione through catalytic hydrogenation . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion of starting materials while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the hydrogenated ring positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The ketone functional group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4a,5,6,7,8-Hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone: A hydroxylated derivative with similar structural features.
4,4a,5,6,7,8-Hexahydro-4a,8-dimethyl-2(3H)-naphthalenone: A dimethylated derivative with distinct chemical properties.
Uniqueness
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one is unique due to its specific hydrogenation pattern and the presence of a ketone functional group
Properties
IUPAC Name |
4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKPZOFYCTNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)CCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298811 | |
Record name | .delta.(Sup1,9)-2-Octalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-55-0 | |
Record name | .DELTA.1,9-2-Octalone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .delta.(Sup1,9)-2-Octalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What are the common synthetic routes to 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one and its derivatives?
A1: Several synthetic approaches have been explored, including Robinson annulation reactions [, ]. This method involves the reaction of 2-methylcyclohexanone with α,β-unsaturated ketones like 3-penten-2-one or 4-phenyl-3-buten-2-one, resulting in the formation of this compound derivatives. The stereoselectivity of this reaction, leading to cis and trans isomers, has been found to be solvent-dependent and lower than initially reported [].
Q2: Can you elaborate on the stereochemistry observed in the synthesis of this compound derivatives?
A2: Research on the Robinson annulation reaction using 2-methylcyclohexanone and 3-penten-2-one revealed that the reaction yields not only the expected cis-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one and its trans isomer but also regioisomers with different positions of the methyl substituents []. Similar observations were made when using 4-phenyl-3-penten-2-one as the reactant [].
Q3: What is the significance of epoxidation reactions involving this compound derivatives?
A3: Epoxidation of these compounds, particularly 1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, serves as a crucial step in the synthesis of (+/-)-geosmin, a naturally occurring compound responsible for the earthy odor in water and soil [, ]. Dimethyldioxirane has been successfully employed as an efficient epoxidizing agent, exhibiting high selectivity for α-epoxides [].
Q4: Has the crystal structure of any this compound derivative been determined?
A4: Yes, the crystal structure of (±)-4-methoxy-9a-carbamorphinan-16-one, an ortho-cyclized product derived from 1-m-methoxybenzyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, has been successfully determined using X-ray crystallography []. This corrected the previously assigned structure and provided valuable insights into the conformation of this compound [].
Q5: Have any studies investigated the biological activity of this compound derivatives?
A6: Yes, (E)-6-benzylidene-4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one derivatives have been investigated for their potential as melanogenesis inhibitors []. While the specific details regarding their mechanism of action and efficacy are not provided in the abstract, this research suggests potential applications in the field of dermatology and cosmetic science.
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